molecular formula C17H17ClN6O3 B121070 Zopiclone CAS No. 43200-80-2

Zopiclone

Numéro de catalogue: B121070
Numéro CAS: 43200-80-2
Poids moléculaire: 388.8 g/mol
Clé InChI: GBBSUAFBMRNDJC-UHFFFAOYSA-N

Description

Zopiclone is a cyclopyrrolone derivative and a short-acting hypnotic agent used in research for the study of insomnia . Although it is structurally distinct from benzodiazepines, its pharmacological profile is similar, as it acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA-A) receptor in the central nervous system . Research indicates that this compound binds to a site on the GABA-A receptor complex that is different from the classical benzodiazepine binding site, which may lead to distinct pharmacological characteristics . Its primary research value lies in its mechanism to enhance GABAergic neurotransmission, leading to sedative and hypnotic effects. In experimental settings, this compound has been shown to decrease sleep latency, increase sleep duration, and reduce the frequency of nocturnal awakenings . It also alters sleep architecture, notably increasing the time spent in stage 2 sleep and tending to increase slow-wave sleep (stages 3 and 4), which contrasts with the suppression of slow-wave sleep typically caused by benzodiazepines . Investigations into its effects on REM sleep have shown a delay in its onset without a consistent reduction in total REM duration . This compound is rapidly absorbed after oral administration and undergoes extensive hepatic metabolism, primarily via the CYP3A4 enzyme, with an elimination half-life of approximately 3.5 to 6.5 hours . Important areas of study include its potential for tolerance, dependence, and a withdrawal syndrome upon cessation, particularly after prolonged use . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use, or human consumption.

Propriétés

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSUAFBMRNDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041155
Record name Zopiclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zopiclone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>58.3 [ug/mL] (The mean of the results at pH 7.4), 8.85e-01 g/L
Record name SID866104
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Zopiclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zopiclone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

43200-80-2
Record name Zopiclone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43200-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zopiclone [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zopiclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name zopiclone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zopiclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zopiclone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.018
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOPICLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03A5ORL08Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zopiclone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178 °C
Record name Zopiclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zopiclone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Synthesis of the Key Intermediate: 7-Hydroxy-Pyrrolopyrazine (7-OH-Py)

The preparation of 7-OH-Py involves cyclization of pyrazine-2,3-dicarboxylic acid anhydride with 2-amino-5-chloropyridine. Source 4 details a method using methylene chloride as the solvent and triethylamine (Et3_3N) as the base, achieving >99% purity for the intermediate . The reaction proceeds at room temperature (20–25°C) under nitrogen, with DMAP (4-dimethylaminopyridine) catalyzing the acylation step. A critical challenge is the formation of byproduct 4 (RP 48497), a ring-opened derivative arising from over-reduction during the borohydride-mediated step . TLC analysis reveals that 4 and 7-OH-Py exhibit nearly identical polarities, necessitating stringent temperature control (<70°C) and stoichiometric precision to limit impurity levels to <1.5% .

Acylation of 7-OH-Py to Form Racemic this compound

The acylation of 7-OH-Py with 4-methylpiperazine-1-carbonyl chloride hydrochloride is a pivotal step, with solvent selection directly impacting yield and purity. Source 1 compares three approaches:

Conditions Solvent Temperature Time Yield Purity
Et3_3N, DMAP, acetoneAcetone60°C7.5 h90%99.22%
Et3_3N, DMAP, iso-butyl acetateIso-butyl acetate80°C5.5 h91.7%98.86%
Et3_3N, DMAP, CH2_2Cl2_2Methylene chloride40°C5 h79.1%97.00%

Acetone-based reactions at 60°C provide optimal purity (99.22%) due to improved solubility of intermediates, whereas iso-butyl acetate enhances yield (91.7%) but introduces trace impurities from solvent decomposition . Methylene chloride, while inert, necessitates prolonged cooling to −6°C during workup to precipitate this compound, reducing throughput . DMAP (10 mol%) is universally employed to accelerate the reaction by stabilizing the acylating agent’s transition state .

Chiral Resolution of Racemic this compound to Esthis compound

Esthis compound, the (S)-enantiomer of this compound, is isolated via diastereomeric salt formation using (+)-O,O′-dibenzoyl tartaric acid. Source 4 outlines a resolution process where racemic this compound (1.0 kg) and dibenzoyl tartaric acid (0.98 kg) are stirred in dichloromethane, followed by recrystallization from acetonitrile . This yields esthis compound with >99.9% enantiomeric purity after two recrystallizations. The (R)-enantiomer remains in the acetonitrile mother liquor and is recovered via base hydrolysis, achieving an overall enantiomer recovery rate of 88.2% . A comparative analysis of resolving agents reveals:

  • Dibenzoyl tartaric acid : 99.9% purity, 88.2% yield

  • Di-p-toluoyl tartaric acid : 99.5% purity, 82.0% yield

Dibenzoyl derivatives offer superior crystallinity, reducing solvent consumption during purification .

Impurity Profiling and Mitigation Strategies

The synthesis of this compound is prone to generating RP 48497, an open-ring impurity formed via retro-aldol reaction of 7-OH-Py under basic conditions . Source 2 identifies that increasing the reductant (NaBH4_4) ratio beyond 1.2 equivalents or elevating temperatures above 70°C exacerbates RP 48497 formation, with levels reaching 8–12% in unoptimized batches . Mitigation strategies include:

  • Low-temperature reduction : Maintaining the reaction at 0–5°C during NaBH4_4 addition limits side reactions.

  • In situ quenching : Adding acetic acid immediately post-reduction protonates the intermediate, preventing retro-aldol pathways.

  • Chromatographic purification : Silica gel chromatography with ethyl acetate/hexane (7:3) reduces RP 48497 to <0.5% .

Large-Scale Process Optimization

Scale-up considerations emphasize solvent recyclability and safety. Source 5 discloses a plant-scale protocol using methylene chloride (10,000 L batches) with Et3_3N and DMAP, achieving 95% yield at 40°C . Key modifications include:

  • Continuous distillation : Methylene chloride is recovered at 95% efficiency via rotary evaporation.

  • Waste minimization : The (R)-zopiclone enantiomer is recycled by hydrolysis back to 7-OH-Py, reducing raw material costs by 34% .

  • In-process controls : Online HPLC monitoring ensures intermediate purity >99% before proceeding to the next step .

Analyse Des Réactions Chimiques

Types de Réactions : Le zopiclone subit diverses réactions chimiques, notamment :

Réactifs et Conditions Communs :

    Oxydation : Les réactifs courants comprennent des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

    Déméthylation : Cette réaction nécessite généralement des conditions acides ou basiques.

    Décarboxylation : Cette réaction se produit dans des conditions physiologiques dans le foie.

Principaux Produits :

    Dérivé N-oxyde : Métabolite faiblement actif.

    Métabolite N-déméthylé : Métabolite inactif.

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'Action

Le this compound exerce ses effets en se liant au complexe récepteur benzodiazépinique et en modulant le complexe macromoléculaire du canal chlorure du récepteur GABA A. Cette interaction renforce les effets inhibiteurs du GABA, conduisant à des effets sédatifs, anxiolytiques, myorelaxants et anticonvulsivants. La modulation du récepteur GABA A est responsable des propriétés pharmacologiques du this compound .

Composés Similaires :

Unicité du this compound : Le this compound est unique en raison de sa structure chimique distincte en tant que cyclopyrrolone, ce qui le différencie des autres hypnotiques non benzodiazépiniques. Son profil pharmacocinétique équilibré, comprenant une absorption rapide et une demi-vie modérée, le rend efficace pour le traitement à court terme de l'insomnie sans effets résiduels importants le lendemain .

Applications De Recherche Scientifique

Zopiclone has a wide range of scientific research applications, including:

Mécanisme D'action

Zopiclone exerts its effects by binding to the benzodiazepine receptor complex and modulating the GABA A receptor chloride channel macromolecular complex. This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects. The modulation of the GABA A receptor is responsible for the pharmacological properties of this compound .

Comparaison Avec Des Composés Similaires

Benzodiazepines

Zopiclone demonstrates comparable efficacy to benzodiazepines in improving sleep parameters (e.g., sleep onset latency, total sleep duration) but with nuanced differences:

  • Flurazepam (15–30 mg) : In a double-blind trial, this compound 7.5 mg showed similar sleep improvement but caused fewer residual daytime effects (e.g., drowsiness) and less disruption to sleep architecture .
  • Nitrazepam (5–10 mg) : Patients reported a preference for this compound due to reduced "hangover" effects, though both drugs showed equivalent efficacy in reducing nighttime awakenings .
  • Flunitrazepam (2 mg): Paradoxically, patients preferred flunitrazepam over this compound despite comparable hypnotic effects, possibly due to faster perceived symptom relief .

Non-Benzodiazepine Z-Drugs

  • Zolpidem: Limited direct comparisons exist, but this compound exhibits a broader receptor subtype interaction (α₁, α₂, α₃, α₅ GABAₐ subunits) compared to zolpidem’s α₁ selectivity. This may explain this compound’s longer half-life (5–6 hours vs. zolpidem’s 2–3 hours) and residual anxiolytic effects .

Trazodone

In nursing home populations, this compound and trazodone showed similar rates of injurious falls (hazard ratio [HR] 1.15, 95% CI 0.90–1.48) and all-cause mortality (HR 0.96, 95% CI 0.79–1.16), suggesting neither drug is safer for elderly patients .

Pharmacokinetic and Metabolic Profiles

Parameter This compound Flurazepam Zolpidem
Bioavailability ~75% ~85% ~70%
Half-Life (hours) 5–6 40–250 (active metabolites) 2–3
Metabolic Pathways CYP3A4, CYP2C8 CYP3A4, CYP2C19 CYP3A4, CYP2C9
Active Metabolites N-oxide, N-desmethyl Hydroxyethyl flurazepam None

Its metabolites contribute to prolonged effects in patients with hepatic impairment .

Receptor Interactions and Mechanism

This compound binds to a novel allosteric site on GABAₐ receptors distinct from benzodiazepines. Key findings:

  • Benzodiazepine Antagonism : Unlike diazepam, this compound’s binding is unaffected by GABA or chloride ions. However, mutations at α₁-subunit histidine 101 reduce affinity for both this compound and benzodiazepines, suggesting overlapping interactions .
  • Subunit Selectivity : this compound shows higher efficacy at γ₂-containing receptors compared to γ₃, unlike flunitrazepam, which exhibits marked γ₂ preference .

Activité Biologique

Zopiclone is a non-benzodiazepine hypnotic agent commonly prescribed for the treatment of insomnia. Its pharmacological profile, biological activity, and clinical implications have been the subject of extensive research. This article examines the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, effects on sleep architecture, and potential side effects.

This compound primarily exerts its effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. It binds selectively to the GABA_A receptor complex, enhancing the inhibitory effects of GABA, which is the primary neurotransmitter responsible for inducing sleep and reducing neuronal excitability.

  • GABA_A Receptor Modulation : this compound binds to a specific site on the GABA_A receptor, increasing the frequency of chloride channel opening when GABA binds to its site. This results in hyperpolarization of neurons, leading to sedative effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

ParameterValue
AbsorptionRapid absorption (Tmax: 1-2 hours)
BioavailabilityApproximately 80%
Volume of distribution0.4 L/kg
Protein binding45-80%
MetabolismHepatic (CYP3A4 and CYP2E1)
Half-life5-7 hours
ExcretionRenal (primarily as metabolites)

This compound's rapid absorption and relatively short half-life make it effective for inducing sleep without prolonged sedation.

Effects on Sleep Architecture

Research has shown that this compound affects various stages of sleep:

  • Sleep Latency : Zopiclone significantly reduces sleep latency, allowing patients to fall asleep faster.
  • Total Sleep Time : In clinical studies, this compound has been associated with an increase in total sleep time compared to placebo.
  • Sleep Stages : While zopiclone can enhance non-REM sleep, it may also suppress REM sleep during the initial cycles. However, this effect tends to normalize with continued use.

Case Study: Efficacy in Insomnia Treatment

A randomized controlled trial involving 120 participants with chronic insomnia demonstrated that this compound significantly improved sleep quality compared to placebo. The study reported:

Q & A

Q. How can the Fatal Toxicity Index (FTI) be applied to compare this compound's lethality with other sedatives?

  • Methodological Answer : Calculate FTI as: FTI=Number of this compound-related fatalitiesDefined Daily Doses (DDD) dispensed\text{FTI} = \frac{\text{Number of this compound-related fatalities}}{\text{Defined Daily Doses (DDD) dispensed}}

    Use autopsy data (e.g., this compound concentrations ≥0.80 µg/g) and national prescription registries. Compare FTIs with benzodiazepines or Z-drugs using ANOVA. Address limitations, such as postmortem redistribution, by validating blood concentrations with antemortem pharmacokinetic models .

Q. What advanced analytical techniques are suitable for enantioselective quantification of this compound in forensic samples?

  • Methodological Answer : Employ chiral chromatography (e.g., CHIRALPAK AD column) with LC-MS/MS to resolve this compound enantiomers. Validate methods using rat brain or human plasma matrices. Report enantiomeric ratios and assess pharmacokinetic differences (e.g., brain penetration). Cross-validate with GC-MS for forensic reliability .

Q. How should researchers design case-crossover studies to evaluate this compound's association with injurious road traffic collisions (RTCs)?

  • Methodological Answer : Link national health registries (e.g., Swedish driver databases) with RTC reports. Define hazard periods (e.g., 0–6 hours post-dose) and control periods (e.g., same time on prior days). Use conditional logistic regression to estimate odds ratios, adjusting for confounders like alcohol co-ingestion. Stratify by dosing frequency (new vs. frequent users) .

Data Contradiction Analysis

Q. How to address discrepancies between this compound's purported safety in monointoxications vs. polypharmacy fatalities?

  • Methodological Answer : Perform toxicological reanalysis of autopsy cases to distinguish this compound’s sole contribution from synergistic effects (e.g., with opioids). Use mechanistic toxicokinetic models to estimate this compound’s fractional toxicity in mixed overdoses. Compare median lethal doses (LD50) in animal studies with human postmortem data .

Tables for Methodological Reference

Q. Table 1: Key Parameters for FTI Calculation

ParameterDefinitionExample ValueSource
DDD for this compoundAssumed daily maintenance dose7.5 mg
Fatal intoxication thresholdMedian blood concentration0.80 µg/g

Q. Table 2: Analytical Techniques for this compound Quantification

TechniqueMatrixLOQApplication
LC-MS/MSPlasma, OF0.01 µg/gPharmacokinetic studies
Chiral LC-MS/MSBrain tissue0.05 µg/gEnantioselective analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zopiclone
Reactant of Route 2
Reactant of Route 2
Zopiclone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.